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Compound of Interest

4-Difluoromethoxy-3-
Compound Name:
hydroxybenzaldehyde

Cat. No.: B128312

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key
pharmaceutical intermediate, 4-Difluoromethoxy-3-hydroxybenzaldehyde. This document
collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, offering a centralized resource for compound identification, characterization, and
quality control. Detailed experimental protocols are provided to ensure reproducibility and
accurate analysis.

Core Spectroscopic Data

The following sections present the available spectroscopic data for 4-Difluoromethoxy-3-
hydroxybenzaldehyde, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The *H and 3C NMR data provide detailed information about the hydrogen and
carbon framework of 4-Difluoromethoxy-3-hydroxybenzaldehyde.

IH NMR Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

9.92 S - 1H, CHO

7.55 d 4.0 1H, Ar-H

7.45 dd 4.0, 8.4 1H, Ar-H

7.28 d 8.4 1H, Ar-H

6.67 t 72.8 1H, OCHF2

6.17 brs - 1H, OH

13C NMR Data

No experimental 3C NMR data for 4-Difluoromethoxy-3-hydroxybenzaldehyde was found in
the public domain at the time of this compilation. Predicted data can be used as a reference but
should be confirmed with experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-Difluoromethoxy-3-hydroxybenzaldehyde is expected to show characteristic
absorption bands for the hydroxyl, aldehyde, aromatic, and difluoromethoxy groups.

No experimental FT-IR data for 4-Difluoromethoxy-3-hydroxybenzaldehyde was found in the
public domain at the time of this compilation. Predicted vibrational frequencies can provide an
estimation of the expected spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, aiding in its identification and structural elucidation.

m/z Interpretation

188.03 [M]* (Molecular lon)
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Further fragmentation data would be beneficial for complete structural confirmation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented. These should be adapted and optimized based on the specific instrumentation and
laboratory conditions.

NMR Spectroscopy Protocol

A general procedure for acquiring *H and 3C NMR spectra of substituted benzaldehydes is as
follows:

e Sample Preparation:
o Accurately weigh 5-10 mg of 4-Difluoromethoxy-3-hydroxybenzaldehyde.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDClsz, DMSO-de) in a clean, dry NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

o Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if
necessary.

e Instrument Setup:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp and
symmetrical peaks.

o Data Acquisition:

o Set the appropriate acquisition parameters, including pulse angle (typically 30° or 45° for
1H), acquisition time (2-4 seconds for 1H), relaxation delay (1-5 seconds), and the number
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of scans (8-16 for *H, more for 13C).

» Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[e]

o

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS peak at 0 ppm.

[¢]

[e]

Integrate the peaks to determine the relative proton ratios.

Analyze the splitting patterns and measure the coupling constants (J) in Hertz (Hz).[1]

[e]

FT-IR Spectroscopy Protocol

A standard procedure for obtaining an FT-IR spectrum of a solid aromatic hydroxy compound is
the KBr pellet method:

e Sample Preparation:

o Thoroughly grind 1-2 mg of 4-Difluoromethoxy-3-hydroxybenzaldehyde with
approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar
and pestle until a fine, homogeneous powder is obtained.

o Transfer the mixture to a pellet die.

o Press the mixture under high pressure using a hydraulic press to form a transparent or
translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm™1, with a resolution of 4 cm™1,

o Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and

instrumental interferences.
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o Data Analysis:

[e]

Identify the characteristic absorption bands corresponding to the functional groups present
in the molecule. Key regions to examine for this compound include the O-H stretching
region (~3200-3600 cm~1), the C-H stretching of the aldehyde (~2700-2900 cm™1), the
C=0 stretching of the aldehyde (~1680-1700 cm~1), aromatic C=C stretching (~1450-1600
cm~1), and C-O and C-F stretching frequencies.

Mass Spectrometry Protocol

A general protocol for the analysis of a small organic molecule like 4-Difluoromethoxy-3-

hydroxybenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) with

Electron lonization (EI) is as follows:

e Sample Preparation:

[e]

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such
as dichloromethane or ethyl acetate.

¢ GC-MS System Parameters:

[¢]

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
Injector temperature around 250 °C.

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 um film thickness,
5% phenyl methylpolysiloxane).

Oven Temperature Program: An initial temperature of around 50-70 °C, held for a few
minutes, followed by a ramp up to a final temperature of 250-280 °C.

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
Mass Spectrometer:
» |onization Mode: Electron lonization (EIl) at 70 eV.

» Source Temperature: Typically around 230 °C.
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» Quadrupole Temperature: Approximately 150 °C.

» Scan Range: A mass-to-charge ratio (m/z) range of 40-400 is generally sufficient for this
molecule.[2]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a chemical compound like 4-Difluoromethoxy-3-hydroxybenzaldehyde.

General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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